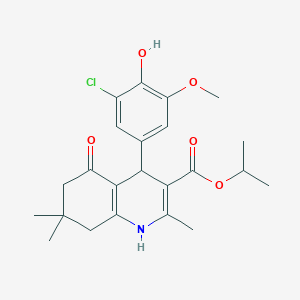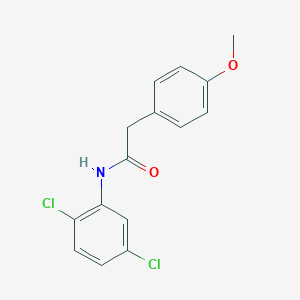
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of substituents: The chloro, hydroxy, and methyloxy groups are introduced through selective halogenation, hydroxylation, and methylation reactions.
Esterification: The carboxylate group is formed by esterifying the carboxylic acid derivative with isopropanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
科学的研究の応用
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in research to understand its effects on various biological pathways and targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in inflammation, microbial growth, and cancer cell proliferation.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit DNA synthesis in cancer cells.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Phenyl Substituted Quinoline: Compounds with similar phenyl substitutions.
Uniqueness
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and biological research.
特性
分子式 |
C23H28ClNO5 |
|---|---|
分子量 |
433.9g/mol |
IUPAC名 |
propan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H28ClNO5/c1-11(2)30-22(28)18-12(3)25-15-9-23(4,5)10-16(26)20(15)19(18)13-7-14(24)21(27)17(8-13)29-6/h7-8,11,19,25,27H,9-10H2,1-6H3 |
InChIキー |
IECHKWUWZOYOMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OC(C)C |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-(3-chloro-2-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401805.png)
![3-bromo-N-(1-phenoxypropan-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401806.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401807.png)
hydrazone](/img/structure/B401808.png)
![3-bromo-N-[(4-fluorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401811.png)

![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B401815.png)
![N-benzyl-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B401817.png)

![4-butyl-N-{4-[(3-methylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B401822.png)
![N'-[4-(benzyloxy)benzylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B401824.png)
![2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B401826.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B401829.png)
